molecular formula C11H13NO2 B1600201 (S)-Indoline-2-carboxylic acid ethyl ester CAS No. 82923-81-7

(S)-Indoline-2-carboxylic acid ethyl ester

Cat. No. B1600201
CAS RN: 82923-81-7
M. Wt: 191.23 g/mol
InChI Key: KISPUTPAKVZNBI-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Indoline-2-carboxylic acid ethyl ester is a chemical compound with the following properties:



  • Chemical Formula : C₁₁H₁₄ClNO₂

  • Molecular Weight : 227.69 g/mol

  • IUPAC Name : Ethyl (2S)-2,3-dihydro-1H-indole-2-carboxylate hydrochloride

  • Appearance : White to yellow solid

  • Melting Point : 152-158°C



Synthesis Analysis

The synthesis of (S)-Indoline-2-carboxylic acid ethyl ester involves the esterification of (S)-indoline-2-carboxylic acid with ethyl alcohol . The reaction typically proceeds under acidic conditions, resulting in the formation of the ethyl ester.



Molecular Structure Analysis

The compound’s molecular structure consists of an indoline ring fused with a carboxylic acid ethyl ester group. The stereochemistry at the chiral center (marked as (S) ) determines its optical activity.



Chemical Reactions Analysis

(S)-Indoline-2-carboxylic acid ethyl ester can participate in various chemical reactions, including:



  • Hydrolysis : The ester bond can be cleaved by aqueous acid or base, yielding the corresponding carboxylic acid and alcohol.

  • Substitution Reactions : The chlorine atom in the hydrochloride salt can undergo nucleophilic substitution reactions.



Physical And Chemical Properties Analysis


  • Solubility : Soluble in polar organic solvents (e.g., ethanol, methanol).

  • Stability : Stable under normal storage conditions (2-8°C).

Safety And Hazards

The compound is associated with the following hazard statements:


  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • Precautionary measures (P261, P280, P305+P351+P338, P304+P340, P405, P501) should be followed during handling.




Future Directions

Research on (S)-Indoline-2-carboxylic acid ethyl ester could explore the following areas:



  • Biological Activity : Investigate its potential as a drug lead or probe molecule.

  • Synthetic Modifications : Explore derivatization strategies to enhance its properties.

  • Mechanistic Studies : Uncover its interactions with biological targets.


properties

IUPAC Name

ethyl (2S)-2,3-dihydro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-2-14-11(13)10-7-8-5-3-4-6-9(8)12-10/h3-6,10,12H,2,7H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISPUTPAKVZNBI-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80452548
Record name (S)-Indoline-2-carboxylic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Indoline-2-carboxylic acid ethyl ester

CAS RN

82923-81-7
Record name (S)-Indoline-2-carboxylic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 82923-81-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 25.2 g of indoline-2-carboxylic acid, 50 ml of ethanol and 200 ml of a 4N solution of hydrogen chloride in dioxane was stirred at room temperature for 3 days. At the end of this time, the reaction mixture was poured into an aqueous solution of potassium carbonate, after which it was extracted with ethyl acetate. The extract was washed with an aqueous solution of sodium chloride and dried over anhydrous sodium sulfate. The solvent was removed by distillation under reduced pressure, and the residue thus obtained was purified by column chromatography through silica gel, using a 2:1 by volume mixture of hexane and ethyl acetate as the eluent, to give 28.1 g of the title compound having Rf=0.81 (on silica gel thin layer chromatography using a 2:1 by volume mixture of hexane and ethyl acetate as the developing solvent).
Quantity
25.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To cooled trifluoroacetic acid (40 mL) at 0° C., NaCNBH3 (1.57 g, 25 mmol) was added portionwise with stirring. The reaction mixture was stirred for 15 min, and to which indole-2-carboxylic acid ethyl ester (1.2 g, 6.35 mmol) was added slowly, then the mixture was stirred at rt for an hour. After the completion of the reaction, water (150 mL) was added to the mixture, and which was stirred for 5 hr. The reaction was extracted by CH2Cl2 (40 mL×3), then organic layer was washed with saturated aqueous solution of NaHCO3 (40 mL×2) and water (40 mL), dried (Na2SO4), filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=9:1) to give the desired compound (1.09 g, 90%).
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
1.57 g
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Indoline-2-carboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
(S)-Indoline-2-carboxylic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
(S)-Indoline-2-carboxylic acid ethyl ester
Reactant of Route 4
Reactant of Route 4
(S)-Indoline-2-carboxylic acid ethyl ester
Reactant of Route 5
Reactant of Route 5
(S)-Indoline-2-carboxylic acid ethyl ester
Reactant of Route 6
Reactant of Route 6
(S)-Indoline-2-carboxylic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.